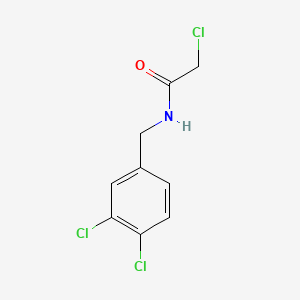

2-chloro-N-(3,4-dichlorobenzyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

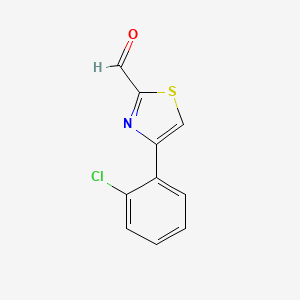

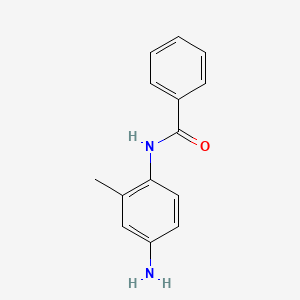

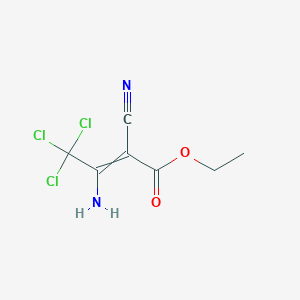

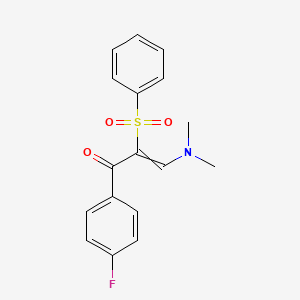

2-chloro-N-(3,4-dichlorobenzyl)acetamide is a unique chemical compound with the linear formula C9H8Cl3NO . It is provided to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code1S/C9H8Cl3NO/c10-4-9(14)13-5-6-1-2-7(11)8(12)3-6/h1-3H,4-5H2,(H,13,14) . This indicates the presence of 9 carbon atoms, 8 hydrogen atoms, 3 chlorine atoms, 1 nitrogen atom, and 1 oxygen atom in the molecule . Physical And Chemical Properties Analysis

The compound has a molecular weight of 252.53 . The InChI key, which is a unique identifier for the compound, isPJMJMKONEFOACK-UHFFFAOYSA-N .

Applications De Recherche Scientifique

Metabolic Pathways and Cytochrome P450 Isoforms

Studies have demonstrated the involvement of chloroacetamide herbicides, like acetochlor and alachlor, in complex metabolic pathways leading to potentially carcinogenic compounds in rats. The metabolism of these herbicides involves the formation of specific acetamide intermediates and their subsequent metabolism by liver microsomes. Notably, human liver microsomes can metabolize acetochlor to its metabolite CMEPA, indicating species-specific metabolic pathways. Cytochrome P450 isoforms, particularly CYP3A4 and CYP2B6, play a crucial role in the human metabolism of these herbicides, shedding light on the enzymatic processes involved in the biotransformation of chloroacetamide compounds (Coleman et al., 2000).

Herbicide Activity and Soil Interaction

The activity of chloroacetamide herbicides, such as acetochlor and alachlor, is significantly influenced by their interaction with soil components like wheat straw and irrigation practices. Research indicates that the presence of wheat straw at the time of herbicide application can reduce the herbicidal activity, with varying degrees of retention and activity reduction observed for different herbicides. This highlights the importance of understanding the environmental factors that influence the efficacy of chloroacetamide-based herbicides (Banks & Robinson, 1986).

Molecular and Crystal Structures

Research into the molecular and crystal structures of chloroacetamide derivatives reveals detailed insights into their conformation and hydrogen bonding patterns. For example, the study of N-Benzyl-2-(3-chloro-4-hydroxyphenyl)acetamide and 2,2-Dichloro-N-(3,4-dichlorophenyl)acetamide provides valuable information about their non-planar discrete molecular structures and hydrogen bonding, which contribute to their physicochemical properties and potential applications in various fields (Davis & Healy, 2010); (Gowda et al., 2007).

Adsorption and Efficacy in Soils

Studies have shown that the adsorption and mobility of chloroacetamide herbicides, like alachlor and metolachlor, are closely related to soil properties such as organic matter content and clay content. These properties influence the herbicides' efficacy against weeds, highlighting the need to consider soil characteristics for effective herbicide application and environmental impact assessments (Peter & Weber, 1985).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

2-chloro-N-[(3,4-dichlorophenyl)methyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl3NO/c10-4-9(14)13-5-6-1-2-7(11)8(12)3-6/h1-3H,4-5H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJMJMKONEFOACK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CNC(=O)CCl)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001235927 |

Source

|

| Record name | 2-Chloro-N-[(3,4-dichlorophenyl)methyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001235927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

56978-46-2 |

Source

|

| Record name | 2-Chloro-N-[(3,4-dichlorophenyl)methyl]acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56978-46-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-N-[(3,4-dichlorophenyl)methyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001235927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.